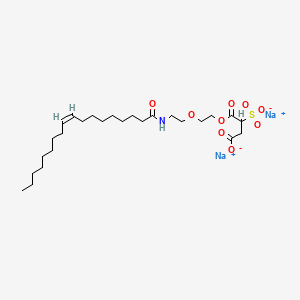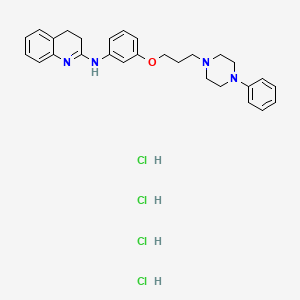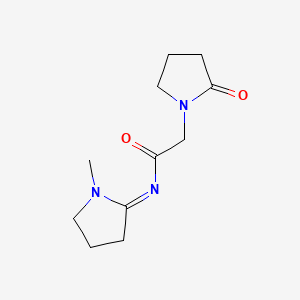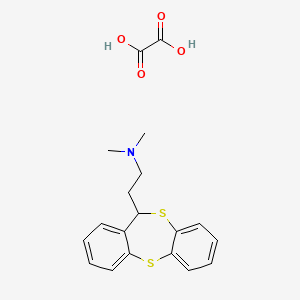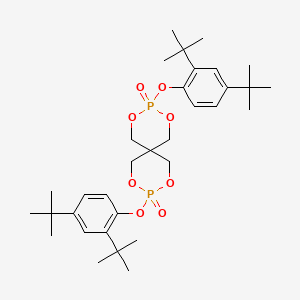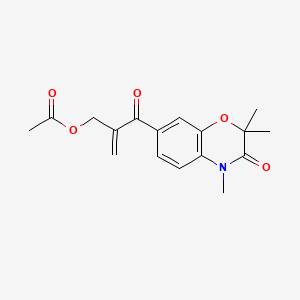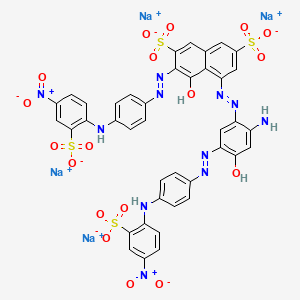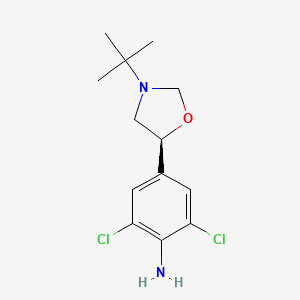
(S)-Cycloclenbuterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The (S)-enantiomer of cycloclenbuterol exhibits specific pharmacological properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cycloclenbuterol typically involves the resolution of racemic cycloclenbuterol or the asymmetric synthesis using chiral catalysts. One common method is the enantioselective reduction of a prochiral ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods ensure the high purity and yield of the desired enantiomer. The use of advanced chiral catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs
科学研究应用
(S)-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating respiratory disorders and as a performance-enhancing drug.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-Cycloclenbuterol involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it effective as a bronchodilator. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP signaling.
相似化合物的比较
Similar Compounds
Clenbuterol: A non-chiral analog with similar bronchodilatory effects.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a different pharmacokinetic profile.
Uniqueness
(S)-Cycloclenbuterol is unique due to its chiral nature, which allows for specific interactions with biological targets. This enantiomer-specific activity can lead to different pharmacological effects compared to its racemic or non-chiral counterparts. The (S)-enantiomer is often preferred in research due to its higher selectivity and potency.
属性
CAS 编号 |
1279710-43-8 |
|---|---|
分子式 |
C13H18Cl2N2O |
分子量 |
289.20 g/mol |
IUPAC 名称 |
4-[(5S)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m1/s1 |
InChI 键 |
XJOOPZUCOGIFIX-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)N1C[C@@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
规范 SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


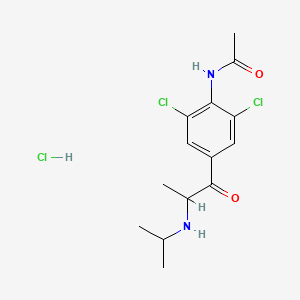
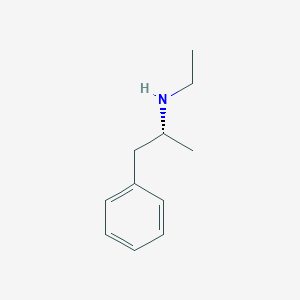

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
